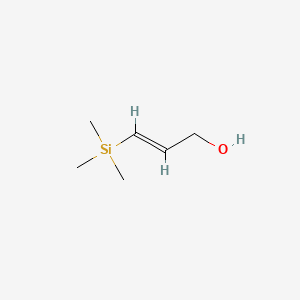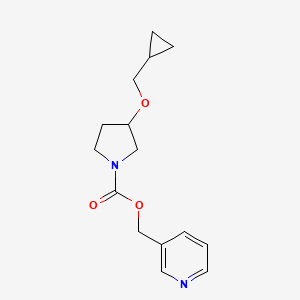
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinazolinone derivative that has been synthesized through various methods and has shown promising results in various areas of research.
Mécanisme D'action
The mechanism of action of (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester in lab experiments is its potential anti-cancer properties. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester in scientific research. One of the major areas of focus is in the development of anti-cancer drugs. Studies have shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. Another area of focus is in the development of new synthetic methods for the production of this compound. This will help to optimize its use in scientific research and make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which will help to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester has shown potential applications in various areas of scientific research. One of the major areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
ethyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-24-16(22)11-21-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-18(21)23/h3-10,17H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWSZOCXMRUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2733573.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2733574.png)


![2-(Methylthio)benzo[d]thiazole methyl sulfate](/img/structure/B2733579.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)


![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)
